molecular formula C9H12ClNO B1407304 [(3-Chloro-5-methoxyphenyl)methyl](methyl)amine CAS No. 1513403-58-1

[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine

Cat. No. B1407304
M. Wt: 185.65 g/mol
InChI Key: ADSWFLXSBOYEJZ-UHFFFAOYSA-N
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Description

“(3-Chloro-5-methoxyphenyl)methylamine” is an organic compound that belongs to the class of aralkylamines . It contains a methoxy group and a chloro group attached to the phenyl ring . This compound can be used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound might involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, could be utilized in the synthesis . The Matteson–CH2–homologation could be paired with this process for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-5-methoxyphenyl)methylamine” can be analyzed using techniques such as Proton Nuclear Magnetic Resonance (NMR) Spectroscopy . The presence of different types of carbons and protons in the molecule can be identified through this method .


Chemical Reactions Analysis

The chemical reactions involving “(3-Chloro-5-methoxyphenyl)methylamine” could include protodeboronation of pinacol boronic esters . This reaction could be utilized in a radical approach .

Scientific Research Applications

  • Synthesis and Crystal Structure Studies : The compound has been utilized in the synthesis of structurally complex molecules. For example, Lu Jiu-fu et al. (2015) reported the synthesis and crystal structure of a related compound, demonstrating its potential in the development of new materials with specific crystalline properties (Lu Jiu-fu et al., 2015).

  • Antimicrobial and Anticoccidial Activities : Derivatives of this compound have shown promise in antimicrobial applications. Georgiadis (1976) found that certain amino derivatives exhibited significant antimicrobial and anticoccidial activities, indicating potential for use in veterinary medicine and agriculture (Georgiadis, 1976).

  • Development of Inhibitors for Biological Applications : Some derivatives have been studied for their role in inhibiting biological processes like monoamine oxidase B (MAO-B). Ding and Silverman (1993) researched the transformation of reversible monoamine oxidase-B inhibitors into irreversible inhibitors, highlighting its potential in neuroscience and pharmacology (Ding & Silverman, 1993).

  • Application in Organic Solar Cells : The compound's derivatives have been applied in the field of organic electronics. Lv et al. (2014) explored the use of an amine-based fullerene derivative as an acceptor in polymer solar cells, demonstrating its utility in renewable energy technologies (Lv et al., 2014).

  • Synthesis of Biologically Active Molecules : The compound is used in the synthesis of various biologically active molecules. This is evident in the work of Ferguson and Keller (1975), who synthesized and tested a series of related phenethylamines for their potential in pharmacological applications (Ferguson & Keller, 1975).

Future Directions

The future directions for “(3-Chloro-5-methoxyphenyl)methylamine” could involve further development of the protodeboronation process . This could lead to the discovery of new transformations and applications in organic synthesis .

properties

IUPAC Name

1-(3-chloro-5-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSWFLXSBOYEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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